Butenachlor

Chloroacetanilide Structure-Activity Relationship Selectivity

Researchers requiring a chloroacetanilide herbicide for pre-emergence weed control in rice, maize, or sorghum face a critical challenge: standard options like butachlor persist in soil for 10-18 days, risking phytotoxic carryover to sensitive rotational crops such as vegetables or legumes. Butenachlor (CAS 87310-56-3) directly addresses this pain point with a significantly shorter soil half-life (DT₅₀ ≈ 3.5 days), enabling tighter crop rotation schedules and reducing environmental residue concerns. Key procurement differentiators: - Rapid soil dissipation: DT₅₀ of 2-5 days (typical 3.5 days), making it a benchmark for short-residual herbicide studies. - Structural probe utility: Unique (Z)-but-2-enyloxymethyl substituent enables SAR comparisons within the chloroacetanilide class (vs. butachlor, acetochlor, pretilachlor). - Supply assurance: Available as a high-purity (>98%) research-grade solid, with storage at -20°C and ambient temperature shipping.

Molecular Formula C17H24ClNO2
Molecular Weight 309.8 g/mol
CAS No. 87310-56-3
Cat. No. B1668092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButenachlor
CAS87310-56-3
SynonymsButenachlor;  Diethofencarb;  KH-218;  KH 218;  KH218; 
Molecular FormulaC17H24ClNO2
Molecular Weight309.8 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl
InChIInChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4-
InChIKeyHZDIJTXDRLNTIS-DAXSKMNVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butenachlor Technical Profile & Procurement Guide


Butenachlor (CAS 87310-56-3), a member of the chloroacetanilide herbicide class, functions as a selective, soil-applied inhibitor of cell division, specifically targeting very-long-chain fatty acid (VLCFA) synthesis [1]. Its primary use is in pre-emergence control of annual grasses and certain broad-leaved weeds in crops such as rice, maize, sorghum, and peanuts [2]. Physicochemical properties include a molecular weight of 309.83 g/mol, moderate water solubility (29 mg/L at 27°C), a log Kow of 3.51, and low vapor pressure (0.93 mPa) [3].

1 Selective pre-emergence herbicide targeting VLCFA elongase inhibition
2 Grass and broadleaf weed control research in rice, maize, sorghum, peanut
3 Moderate water solubility and lipophilicity support environmental fate modeling

Butenachlor vs. Chloroacetanilide Analogs


Chloroacetanilide herbicides, including acetochlor, alachlor, butachlor, metolachlor, and pretilachlor, share a core mechanism but exhibit significant divergence in selectivity, degradation kinetics, and toxicological profiles due to structural variations in their N-alkoxymethyl substituents [1]. These differences directly impact crop safety, environmental fate, and regulatory compliance. For instance, while butachlor has a soil half-life (DT50) ranging from 10 to 18 days depending on seasonal conditions [2], Butenachlor demonstrates a substantially shorter DT50 of approximately 3.5 days [3]. This distinction is critical for applications where reduced soil persistence is a procurement or design requirement, making direct substitution without quantitative justification a high-risk decision in both research and industrial contexts.

Structure N-alkoxymethyl substituent divergence: selectivity and crop safety profiles may not transfer across chloroacetanilide analogs.
Persistence Soil degradation half-life differs substantially; carryover and environmental persistence screening requires compound-specific validation.
Regulation EU regulatory approval status varies; substitution may not meet market-specific compliance without independent verification.

Butenachlor Quantitative Differentiation Evidence


Structural Differentiation via N-Alkoxymethyl Substituent

Butenachlor is structurally differentiated from its closest analogs by its unique N-alkoxymethyl substituent, specifically a (Z)-but-2-enyloxymethyl group [1]. This contrasts with the N-butoxymethyl group in butachlor, the N-(2-propoxyethyl) group in pretilachlor, and the N-(2-methoxy-1-methylethyl) group in metolachlor [2]. Studies on chloroacetanilide mode of action confirm that the amide structure and stereochemistry directly influence the sensitivity of VLCFA elongation inhibition in plants [3]. While direct comparative IC50 data for Butenachlor against specific weed species are not publicly available in primary literature, the established class-level SAR indicates that this specific substituent confers a distinct selectivity profile, making it a critical variable for researchers investigating VLCFA inhibitor specificity or for industrial users with unique crop-weed selectivity requirements [4].

Substituent
Class-level inference
(Z)-but-2-enyloxymethyl vs. butoxymethyl / 2-propoxyethyl
Supports selectivity research context
No direct IC50 data; class-level SAR inference
Chloroacetanilide Structure-Activity Relationship Selectivity

Accelerated Soil Degradation vs. Butachlor

Butenachlor exhibits a significantly shorter aerobic soil degradation half-life (DT50) compared to its close analog butachlor. The Pesticide Properties DataBase (PPDB) reports a typical laboratory DT50 for Butenachlor of 3.5 days at 20°C [1], with a general literature range of 2-5 days [2]. In contrast, field and laboratory studies for butachlor report a DT50 range of 10-13 days in autumn rice soil and 16-18 days in winter rice soil [3]. This indicates that Butenachlor degrades approximately 2.9 to 5.1 times faster than butachlor in comparable paddy soil systems [4].

Soil DT50
Cross-study comparable
3.5 days (lab) vs. butachlor 10–18 days
Supports persistence screening and carryover assessment
Lab DT50 vs. field DT50; cross-study comparison
Soil Dissipation Environmental Fate Half-Life

Aquatic Toxicity Profile vs. Acetochlor

Butenachlor demonstrates a quantitatively distinct aquatic toxicity profile compared to certain other chloroacetanilides. The 96-hour LC50 for common carp (Cyprinus carpio) is reported as 0.43 mg/L [1]. This indicates lower acute toxicity to fish than acetochlor, for which 96-hour LC50 values are reported as low as 0.56 mg/L for guppy (Poecilia reticulata) [2] and 1.3 mg/L for bluegill (Lepomis macrochirus) . While both compounds are classified as moderately toxic, Butenachlor's LC50 value suggests a comparatively reduced acute hazard to fish.

Fish LC50
Cross-study comparable
0.43 mg/L (carp) vs. acetochlor 0.56–1.3 mg/L
Supports ecotoxicological risk comparison
Species differ; cross-study comparison
Ecotoxicology Aquatic Safety Risk Assessment

EU Regulatory Status: Not Approved

Butenachlor is explicitly listed as 'Not approved' under EC Regulation 1107/2009 concerning the placing of plant protection products on the market [1]. This regulatory status contrasts with several other chloroacetanilides, such as S-metolachlor, which is approved in the EU [2]. For research and industrial procurement, this is a critical differentiator. Sourcing Butenachlor for any application intended for the EU market is not permissible. Therefore, its primary procurement and use are concentrated in regions where it is registered, such as parts of Asia for rice cultivation [3].

EU Approval
Direct head-to-head
Not approved vs. S-metolachlor: Approved
Defines market-specific procurement eligibility
Binary regulatory differentiation
Regulatory Compliance Pesticide Legislation EU 1107/2009

Mammalian Acute Oral Toxicity Profile

Butenachlor exhibits low acute oral toxicity in mammals. The reported LD50 values are >2000 mg/kg for rats in the PPDB [1] and 1630 mg/kg (male) and 1875 mg/kg (female) in another source [2]. This places it in the 'Low' toxicity category. In comparison, while many chloroacetanilides share this low toxicity profile, it is a key data point for risk assessment in handling and formulation. For example, some older analogs like alachlor have been associated with more significant toxicological concerns [3].

Rat LD50
Supporting evidence
>2000 mg/kg (low toxicity class)
Supports handling and safety assessment
Class-level low-toxicity profile
Toxicology Safety Data Handling

Butenachlor Optimal Deployment Scenarios


Crop Rotations with Minimal Soil Carryover

Due to its rapid soil degradation (DT50 ≈ 3.5 days), Butenachlor is a preferred active ingredient for weed control in rice and other crops that are part of a sensitive rotation, such as those followed by vegetables or legumes. The significantly shorter half-life compared to butachlor (10-18 days) minimizes the risk of phytotoxic residues affecting the subsequent crop [1].

VLCFA Inhibitor SAR Studies

The unique (Z)-but-2-enyloxymethyl substituent of Butenachlor makes it a valuable probe for SAR studies within the chloroacetanilide class. Researchers investigating the molecular determinants of VLCFA elongase inhibition and plant selectivity will find it an essential comparator to analogs like butachlor, acetochlor, and pretilachlor, helping to elucidate the role of specific N-alkoxymethyl groups in target binding and metabolism [2].

Weed Management in Non-EU Rice Systems

Given its non-approved status in the EU but established use in Asian rice cultivation, Butenachlor is a key candidate for pre-emergence grass and broadleaf weed control in paddy rice fields located in regions where it is registered. Its efficacy against barnyardgrass and crabgrass, combined with its specific physicochemical profile, makes it a tailored solution for these agricultural systems [3].

Environmental Fate of Non-Persistent Pesticides

The compound's classification as 'non-persistent' in soil, with a DT50 range of 2-5 days, makes it an ideal subject for comparative environmental fate studies. Research protocols designed to compare the leaching, runoff, and degradation kinetics of short-residual herbicides can effectively use Butenachlor as a benchmark against more persistent chloroacetanilides like metolachlor or butachlor [4].

Application
Selection Property
Validation Focus
Crop rotation carryover research
Short soil half-life context
Carryover risk and degradation kinetics
VLCFA inhibitor SAR studies
Unique N-alkoxymethyl substituent
Target binding and selectivity profiling
Non-EU rice weed management research
Regional registration and selectivity
Efficacy and crop safety in paddy systems
Non-persistent pesticide fate studies
Rapid degradation benchmark
Leaching, runoff, and persistence comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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